molecular formula C12H17NOS B100811 S-Butyl 2-(methylamino)benzenecarbothioate CAS No. 15236-35-8

S-Butyl 2-(methylamino)benzenecarbothioate

Cat. No. B100811
CAS RN: 15236-35-8
M. Wt: 223.34 g/mol
InChI Key: HTOQSJDNDFIHED-UHFFFAOYSA-N
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Description

S-Butyl 2-(methylamino)benzenecarbothioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material sciences. This compound is also known as S-Methyl butylthio-2-aminobenzophenone, and its chemical formula is C12H17NOS.

Scientific Research Applications

S-Butyl 2-(methylamino)benzenecarbothioate has various scientific research applications, including the development of new drugs and materials. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, this compound is used as a precursor in the synthesis of other chemical compounds, such as dyes and pharmaceuticals.

Mechanism Of Action

The mechanism of action of S-Butyl 2-(methylamino)benzenecarbothioate is not fully understood. However, it has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It also induces apoptosis in cancer cells by generating reactive oxygen species (ROS) upon exposure to light.

Biochemical And Physiological Effects

S-Butyl 2-(methylamino)benzenecarbothioate has been found to have both biochemical and physiological effects. It can cause oxidative stress and damage to DNA, proteins, and lipids in cells. It can also affect the activity of various enzymes and cellular signaling pathways. Physiologically, this compound can cause cytotoxicity and apoptosis in cancer cells. It can also induce changes in the morphology and growth of bacterial and fungal cells.

Advantages And Limitations For Lab Experiments

S-Butyl 2-(methylamino)benzenecarbothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a precursor in the synthesis of other chemical compounds. It also exhibits potent antibacterial, antifungal, and antitumor activities, making it useful in various research fields. However, this compound has some limitations, such as its potential toxicity to cells and its instability under certain conditions.

Future Directions

There are several future directions for the research on S-Butyl 2-(methylamino)benzenecarbothioate. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, the synthesis of new derivatives and analogs of this compound could lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, S-Butyl 2-(methylamino)benzenecarbothioate is a chemical compound with significant scientific research applications, including the development of new drugs and materials. Its synthesis method is relatively simple, and it exhibits potent antibacterial, antifungal, and antitumor activities. However, its potential toxicity and instability under certain conditions are limitations that need to be addressed. Future research on this compound could lead to the discovery of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of S-Butyl 2-(methylamino)benzenecarbothioate involves the reaction of 2-aminobenzenethiol with butyl chloroformate and methylamine. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The purity of the final product can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

CAS RN

15236-35-8

Product Name

S-Butyl 2-(methylamino)benzenecarbothioate

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

S-butyl 2-(methylamino)benzenecarbothioate

InChI

InChI=1S/C12H17NOS/c1-3-4-9-15-12(14)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

HTOQSJDNDFIHED-UHFFFAOYSA-N

SMILES

CCCCSC(=O)C1=CC=CC=C1NC

Canonical SMILES

CCCCSC(=O)C1=CC=CC=C1NC

synonyms

2-(Methylamino)benzenethiocarboxylic acid S-butyl ester

Origin of Product

United States

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